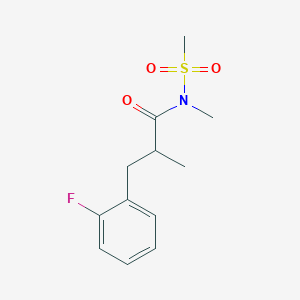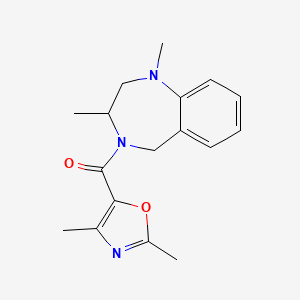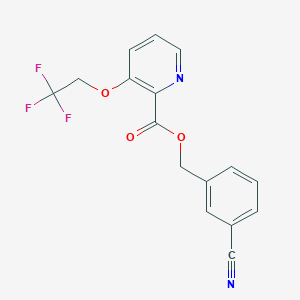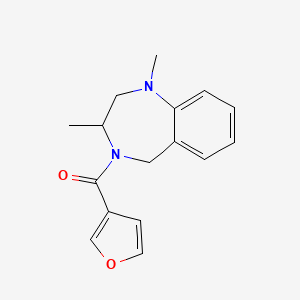
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is also known as TAK-659, and it is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in the development and activation of B cells, which play a crucial role in the immune system.
Mécanisme D'action
TAK-659 works by binding to the active site of BTK, preventing its activation and subsequent downstream signaling. This inhibition results in the suppression of B cell activation and proliferation, leading to the elimination of cancer cells. TAK-659 has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent antitumor activity in preclinical models of CLL and MCL. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicities observed.
Avantages Et Limitations Des Expériences En Laboratoire
One significant advantage of TAK-659 is its specificity for BTK, which makes it an attractive tool for studying B cell function and signaling. Its potent antitumor activity also makes it a promising therapeutic agent for the treatment of B cell malignancies. However, one limitation of TAK-659 is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for the development and application of TAK-659. One area of interest is the investigation of its efficacy in combination with other targeted therapies for the treatment of B cell malignancies. Another potential direction is the exploration of its activity in other types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its effects on B cell signaling and function.
Méthodes De Synthèse
The synthesis of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide involves several steps. The starting material is 5-chloro-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with N-methyl-N-methylsulfonylamine to give the desired product. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
The primary application of 5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide is in the field of oncology. BTK is known to play a crucial role in the survival and proliferation of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in these cancer cells, leading to their elimination. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for these cancers.
Propriétés
IUPAC Name |
5-chloro-N-methyl-N-methylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S2/c1-9(14(2,11)12)7(10)5-3-4-6(8)13-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXARLXKOQQJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(S1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

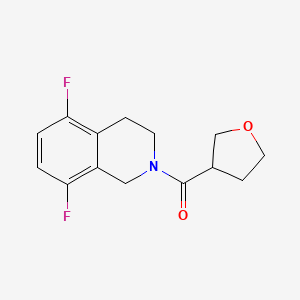
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)

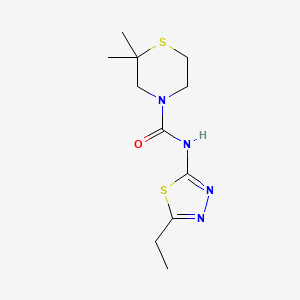
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
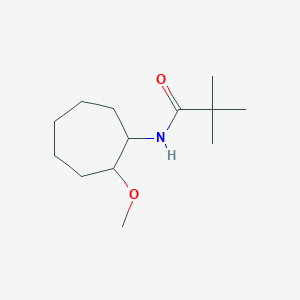

![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
